(-)-Irofulven

Description

A novel anti-cancer compound synthesized by scientists at the University of California, San Diego more than a decade ago from toxins of the poisonous jack-o-lantern mushroom, has been granted “fast track” status by the U.S. Food and Drug Administration (FDA) after demonstrating promise against one of the most deadly cancers. MGI-114 (Irofulven) is currently being developed by MGI PHARMA, Inc., an emerging oncology-focused pharmaceutical company based in Minneapolis. Phase III clinical trials involving the drug have been underway since early 2001 at sites in the U.S. and Europe.

Irofulven is a semisynthetic sesquiterpene derivative of illudin S, a natural toxin isolated from the fungus Omphalotus illudens. Irofulven alkylates DNA and protein macromolecules, forms adducts, and arrests cells in the S-phase of the cell cycle. This agent requires NADPH-dependent metabolism by alkenal/one oxidoreductase for activity. Irofulven is more active in vitro against tumor cells of epithelial origin and is more resistant to deactivation by p53 loss and MDR1 than other alkylating agents. (NCI04)

IROFULVEN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 19 investigational indications.

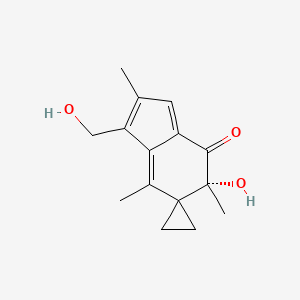

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(5'R)-5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICJCIQSJJKZAH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166423 | |

| Record name | Irofulven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158440-71-2 | |

| Record name | (-)-Irofulven | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158440-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irofulven [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158440712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irofulven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Irofulven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IROFULVEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B799IH05A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Irofulven as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF) is a novel semi-synthetic antitumor compound derived from the fungal sesquiterpene illudin S.[1] It functions as a potent DNA alkylating agent with a distinct mechanism of action and a favorable activity spectrum, particularly against epithelial-derived tumors.[1][2] Unlike classical alkylating agents, Irofulven's cytotoxicity is not significantly hampered by common drug resistance mechanisms such as P-glycoprotein efflux pumps or loss of p53 function.[1][2] This guide provides a detailed examination of Irofulven's molecular mechanism, including its bioactivation, DNA adduct formation, induction of the DNA damage response, and subsequent triggering of cell cycle arrest and apoptosis. Quantitative data on its cytotoxic effects and detailed experimental protocols are provided to support further research and development.

Core Mechanism of Action: From Prodrug to Apoptosis

Irofulven's mechanism as a DNA alkylating agent is a multi-step process that begins with cellular uptake and culminates in programmed cell death. The key phases are bioactivation, DNA alkylation, DNA damage response, and apoptosis.

Bioactivation: The Role of Prostaglandin Reductase 1 (PTGR1)

Irofulven is a prodrug that requires intracellular enzymatic activation to exert its cytotoxic effects. The key enzyme responsible for this bioactivation is Prostaglandin Reductase 1 (PTGR1), a member of the aldo-keto reductase superfamily.

-

Enzymatic Conversion: PTGR1 catalyzes the reduction of the α,β-unsaturated ketone in Irofulven's structure.

-

Formation of a Reactive Intermediate: This reduction converts Irofulven into a highly reactive acylfulvene carbocation intermediate.

-

PTGR1 Expression and Sensitivity: The cytotoxicity of Irofulven and its analogs, like LP-184, strongly correlates with the expression levels of PTGR1 in cancer cell lines. Human PTGR1 is significantly more efficient at activating Irofulven than its rat variant, with a much lower Michaelis constant (Km) of 4.9 μM, which is within the therapeutic dose range.

DNA Alkylation and Adduct Formation

The reactive intermediate generated by PTGR1 rapidly attacks nucleophilic sites on DNA, forming covalent adducts. This process of alkylation is the central DNA-damaging event.

-

Target Sites: Irofulven primarily alkylates purine bases, with a preference for the N7 position of guanine and the N3 position of adenine.

-

Nature of Lesions: The resulting DNA adducts are bulky lesions that distort the DNA helix. These lesions can lead to single-strand breaks and are not known to form DNA-protein or interstrand crosslinks.

-

Adduct Instability: Irofulven-DNA adducts are unstable and can depurinate, creating abasic sites which are also a form of DNA damage. The half-life for the depurination of 3-alkyladenine adducts is approximately 8.5 hours.

DNA Damage Response (DDR) and Cell Cycle Arrest

The formation of Irofulven-DNA adducts stalls DNA replication forks, triggering a robust DNA Damage Response (DDR).

-

ATR/Chk1 Pathway Activation: The primary signaling cascade activated by Irofulven-induced replication stress is the ATR-Chk1 pathway. Stalled replication forks expose single-stranded DNA (ssDNA), which activates the ATR kinase. ATR then phosphorylates and activates its downstream effector, Chk1.

-

S-Phase Arrest: Activated Chk1 mediates cell cycle arrest, predominantly in the S and G2/M phases, to prevent cells with damaged DNA from proceeding through mitosis. This provides time for the cell to attempt DNA repair.

-

Role of DNA Repair Pathways: The repair of Irofulven-induced DNA lesions is critically dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Cells deficient in TC-NER components, such as the helicases XPB and XPD, are hypersensitive to Irofulven. The expression level of the XPG endonuclease, a key NER protein, has been shown to correlate with Irofulven cytotoxicity.

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the DDR signaling shifts towards the induction of apoptosis (programmed cell death).

-

Mitochondrial Pathway: Irofulven induces apoptosis primarily through the intrinsic mitochondrial pathway. This is characterized by the early translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the dissipation of the mitochondrial membrane potential and the release of cytochrome c.

-

Caspase Activation: Cytochrome c release initiates the activation of a caspase cascade. Caspase-9 is activated first, followed by the executioner caspases-3 and -7.

-

Caspase-Independent Death: Irofulven can also induce caspase-independent cell death, meaning that even if caspases are inhibited, the drug can still cause cell death, highlighting its pleiotropic effects.

-

Independence from p53 and Bcl-2: A significant feature of Irofulven is that its ability to induce apoptosis is largely independent of the tumor suppressor p53 and the anti-apoptotic protein Bcl-2. This allows it to be effective in tumors that have developed resistance to other chemotherapies through mutations in these pathways.

Visualizations of Core Mechanisms

Diagram: Irofulven's Mechanism of Action

Caption: Overview of Irofulven's mechanism from prodrug activation to apoptosis.

Diagram: Experimental Workflow for Irofulven Evaluation

Caption: A typical experimental workflow to assess Irofulven's cytotoxic effects.

Quantitative Data Summary

The cytotoxic activity of Irofulven is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

Table 1: IC50 Values of Irofulven in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | IC50 (ng/mL) | Exposure Time | Assay | Reference |

|---|---|---|---|---|---|---|

| OVCAR-3 | Ovarian | 2.4 µM | - | Not Specified | Not Specified | |

| CoLo 205 | Colon Carcinoma | - | 6 ng/mL | 3 Doubling Times | MTT | |

| U2-OS | Osteosarcoma | - | 640 ng/mL | 3 Doubling Times | MTT | |

| Various | Non-Small Cell Lung | - | 11 - 68 ng/mL | 3 Doubling Times | MTT | |

| Various | Ovarian Carcinoma | - | 11 - 68 ng/mL | 3 Doubling Times | MTT | |

| Various | Malignant Glioma | - | ~30 ng/mL | 3 Doubling Times | MTT | |

| Various | Pancreatic Cancer | 1 - 18 µM | - | Not Specified | MTT | |

| HT29 | Colon Cancer | 6 µM | - | 1 hour | Not Specified |

| HT29 | Colon Cancer | 0.4 µM | - | 24 hours | Not Specified | |

Note: IC50 values can vary based on experimental conditions such as exposure time and the specific cytotoxicity assay used.

Table 2: Apoptotic DNA Fragmentation Induced by 1 µM Irofulven

| Cell Line | Caspase-3 Status | % Fragmented DNA (12h) | % Fragmented DNA (24h) | % Fragmented DNA (48h) | Reference |

|---|---|---|---|---|---|

| MCF-7 | Deficient | 3.7% | 14.1% | 34.6% | |

| MDA-MB-231 | Proficient | 8.4% | 12.6% | 20.3% |

| HMEC (Normal) | Proficient | ~3-9% | ~3-9% | ~3-9% | |

Key Experimental Protocols

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol provides a method for determining the IC50 value of Irofulven.

Objective: To measure the dose-dependent cytotoxic effect of Irofulven on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HT29, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Irofulven in complete medium from the stock solution. Remove the old medium from the plate and add 100 µL of the diluted Irofulven solutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest Irofulven dose) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the Irofulven concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details how to analyze the effects of Irofulven on cell cycle distribution.

Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after Irofulven treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with Irofulven at the desired concentration (e.g., IC50) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and transfer to a 15 mL conical tube.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS.

-

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with 5 mL of PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content.

References

A Technical Guide to the Semi-Synthesis of (-)-Irofulven from Illudin S

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Irofulven (Hydroxymethylacylfulvene, HMAF), a potent anti-tumor agent, is a semi-synthetic derivative of the natural fungal sesquiterpene, Illudin S. This document provides an in-depth technical guide on the synthesis of this compound from its precursor, Illudin S. It includes a detailed experimental protocol for the conversion, a summary of the quantitative data, and a discussion of the reaction mechanism. Visual diagrams are provided to illustrate the synthetic pathway and the logical workflow of the process.

Introduction

Illudin S is a toxic sesquiterpene produced by the Jack O'Lantern mushroom (Omphalotus illudens). While exhibiting significant cytotoxicity, its low therapeutic index has limited its clinical application.[1] To address this, numerous analogs have been synthesized to enhance anti-tumor activity and reduce toxicity. Among these, this compound has emerged as a promising candidate, demonstrating a superior therapeutic profile compared to its parent compound.[1]

The semi-synthesis of this compound from Illudin S involves a facile, one-step conversion. This process is both efficient and crucial for providing the necessary quantities of the drug for pre-clinical and clinical investigations. This guide will detail the established protocol for this synthesis, providing researchers with the necessary information to replicate this important transformation.

Reaction Mechanism and Pathway

The conversion of Illudin S to this compound proceeds via an acid-catalyzed reaction with formaldehyde. The reaction is believed to initiate with a reverse Prins reaction, followed by an acid-catalyzed opening of the strained cyclopropyl ring.[1] This sequence of events leads to the formation of the characteristic fulvene core of Irofulven.

The overall synthetic pathway can be visualized as a single-step transformation from the starting material to the final product.

Caption: Synthetic pathway from Illudin S to this compound.

Experimental Protocol

The following protocol is a detailed methodology for the semi-synthesis of this compound from Illudin S.

3.1. Materials and Reagents

-

Illudin S

-

Paraformaldehyde

-

Sulfuric Acid (1N solution)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Acetone

3.2. Reaction Procedure

-

A solution of Illudin S in a suitable solvent is prepared.

-

A large excess of paraformaldehyde is added to the solution.

-

A 1N solution of sulfuric acid is added to the reaction mixture.

-

The mixture is stirred at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is diluted with ethyl acetate.

-

The organic layer is washed sequentially with water and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

3.3. Purification

-

The crude product is purified by silica gel column chromatography.

-

A hexane-acetone gradient is typically used as the eluent.

-

Fractions containing the pure this compound are collected and combined.

-

The solvent is evaporated to yield pure this compound as a solid.

The general workflow for the synthesis and purification of this compound is illustrated below.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from Illudin S.

| Parameter | Value | Reference |

| Yield | ~40% | [2] |

| Physical State | Solid |

Note: The yield is based on a reported synthesis of a related acylfulvene and may vary depending on specific reaction conditions and scale.

Conclusion

The semi-synthesis of this compound from Illudin S is a straightforward and essential process for the production of this important anti-tumor agent. The acid-catalyzed reaction with formaldehyde provides a direct route to a compound with a significantly improved therapeutic index. The protocol detailed in this guide, when coupled with careful experimental technique, should allow for the successful synthesis and purification of this compound for further research and development.

References

Preliminary In Vitro Studies of (-)-Irofulven Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro cytotoxic effects of (-)-Irofulven (6-hydroxymethylacylfulvene), a semi-synthetic derivative of the mushroom toxin illudin S. The document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the implicated signaling pathways to support further research and development of this potent anti-cancer agent.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines, with a particular potency observed in carcinomas. The half-maximal inhibitory concentration (IC50) values vary across different cell types and are influenced by the duration of drug exposure.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (ng/mL) |

| CoLo 205 | Colon Carcinoma | 6 |

| DU-145 | Prostate Carcinoma | 25 |

| PC3 | Prostate Carcinoma | 75 |

| LNCaP | Prostate Carcinoma | ~180 |

| MCF-7 | Breast Carcinoma | ~50 |

| MDA-MB-231 | Breast Carcinoma | ~50 |

| U2-Os | Osteosarcoma | 640 |

| A2780 | Ovarian Carcinoma | Varies |

| CAOV3 | Ovarian Carcinoma | Varies |

| OVCAR-3 | Ovarian Carcinoma | Varies |

| IGROV1 | Ovarian Carcinoma | Varies |

| SK-OV-3 | Ovarian Carcinoma | Varies |

| HT29 | Colon Carcinoma | Varies |

| HCT-116 | Colon Carcinoma | Varies |

Note: IC50 values for some cell lines are reported to be time-dependent and are presented in more detail in specific studies. For instance, in HT29 colon cancer cells, IC50 values were 284 µM, 6 µM, and lower for 15-minute, 1-hour, and 24-hour exposures, respectively[1].

Table 2: Influence of Cellular Factors on this compound Cytotoxicity

| Cellular Factor | Effect on Irofulven Cytotoxicity | Cell Line Context |

| p53 Status | Marginal effect; cytotoxicity is largely independent of p53.[2] | HCT-116 (p53+/+ vs. p53-/-) |

| Mismatch Repair (MMR) | Not significantly affected. | - |

| Multidrug Resistance (MDR) | Not a substrate for P-glycoprotein or MRP1.[2] | - |

| Transcription-Coupled Nucleotide Excision Repair (TC-NER) | Deficiency in TC-NER proteins (e.g., from Xeroderma Pigmentosum or Cockayne's Syndrome) leads to up to 30-fold increased sensitivity.[3] | Fibroblasts from patients |

| XPG Expression | Correlated with Irofulven cytotoxicity.[3] | Various solid tumor cell lines |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are synthesized protocols for key cytotoxicity assays based on published literature on this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of Irofulven. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for the desired exposure time (e.g., continuous exposure for three cell doubling times, or shorter exposures of 1, 6, or 24 hours followed by a wash and incubation in drug-free media).

-

MTT Addition: After the incubation period, remove the drug-containing medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 10% (wt/vol)

-

Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid

-

Acetic acid, 1% (vol/vol)

-

Tris base solution, 10 mM

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the drug incubation period, gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.

-

Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates again with 1% acetic acid to remove unbound SRB.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Clonogenic Assay for Cell Survival

This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Trypsin-EDTA

-

6-well plates or culture dishes

-

Glutaraldehyde (6.0% v/v)

-

Crystal Violet (0.5% w/v)

-

Stereomicroscope

Procedure:

-

Cell Seeding and Treatment: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates. Allow the cells to attach overnight. Treat the cells with various concentrations of this compound for a specified duration.

-

Incubation: After treatment, wash the cells with PBS and add fresh, drug-free medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fixation and Staining: After the incubation period, remove the medium, wash the colonies with PBS, and fix them with 6.0% glutaraldehyde. Stain the colonies with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells using a stereomicroscope.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Signaling Pathways and Experimental Workflows

The cytotoxicity of this compound is mediated by complex signaling pathways, primarily involving DNA damage and the induction of apoptosis.

This compound-Induced Apoptosis Signaling Pathway

This compound, as an alkylating agent, induces DNA damage, which triggers a cascade of events leading to programmed cell death. This process involves both caspase-dependent and -independent mechanisms. Key events include the translocation of Bax to the mitochondria, the release of cytochrome c, and the activation of the caspase cascade.

Caption: Irofulven-induced apoptosis pathway.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A typical workflow for assessing the in vitro cytotoxicity of this compound involves a series of sequential steps from cell culture preparation to data analysis.

Caption: General workflow for cytotoxicity assessment.

Role of DNA Repair in Irofulven Cytotoxicity

The cellular response to Irofulven-induced DNA damage is critically dependent on DNA repair pathways, particularly Transcription-Coupled Nucleotide Excision Repair (TC-NER).

Caption: Irofulven cytotoxicity and DNA repair.

References

An In-Depth Technical Guide to (-)-Irofulven's Impact on DNA Replication and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer agent (-)-Irofulven's effects on DNA replication and cell cycle control. It is designed to be a valuable resource for researchers and professionals involved in oncology drug development and DNA damage response pathways.

Core Mechanism of Action: DNA Damage and Replication Fork Stalling

This compound (hydroxymethylacylfulvene), a semi-synthetic derivative of the mushroom toxin illudin S, exerts its cytotoxic effects primarily through the induction of DNA damage. Once inside the cell, Irofulven is metabolically activated, allowing it to form covalent adducts with DNA. This alkylation of DNA creates physical impediments that interfere with the progression of DNA replication forks, leading to replication stress. The stalling of replication forks is a critical initiating event that triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.

The nature of Irofulven-induced DNA lesions is unique in that they are primarily recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway, while largely being ignored by the global genome repair (GGR) pathway. This specificity contributes to its mechanism of action and provides a rationale for its efficacy in certain tumor types.

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic potency of this compound has been evaluated across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line's tissue of origin and its DNA repair capacity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ovarian Cancer | |||

| A2780 | Ovarian Carcinoma | 0.8 | |

| CAOV3 | Ovarian Carcinoma | 0.9 | |

| OVCAR-3 | Ovarian Adenocarcinoma | 2.4 | |

| IGROV1 | Ovarian Carcinoma | Not specified | |

| SK-OV-3 | Ovarian Carcinoma | Not specified | |

| Colon Cancer | |||

| HCT116 | Colon Carcinoma | 2.8 | |

| HT-29 | Colorectal Adenocarcinoma | ~6 (for 1h exposure) | |

| Breast Cancer | |||

| MCF7 | Breast Adenocarcinoma | Not specified | |

| Prostate Cancer | |||

| DU-145 | Prostate Carcinoma | Not specified | |

| Head and Neck Cancer | |||

| FaDu | Pharynx Squamous Cell Carcinoma | Not specified | |

| Lung Cancer | |||

| NCI-H460 | Large Cell Lung Cancer | Not specified |

Impact on Cell Cycle Progression: S-Phase Arrest

A primary consequence of Irofulven-induced DNA replication stress is the activation of cell cycle checkpoints, leading to a prominent arrest in the S-phase. This checkpoint activation provides the cell with an opportunity to repair the DNA damage before proceeding with DNA synthesis.

| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| HeLa (Cervical Cancer) | Control | 55 | 25 | 20 | Adapted from |

| 0.5 µM Irofulven (12h) | Decreased | Increased accumulation in late S | Decreased | Adapted from | |

| 2.5 µM Irofulven (12h) | Decreased | Increased accumulation in early/mid S | Decreased | Adapted from | |

| HT29 (Colon Cancer) | Control | 60 | 25 | 15 | |

| Irofulven (IC50) | Decreased | Increased | Slightly Increased | ||

| CAOV3 (Ovarian Cancer) | Control | 50 | 35 | 15 | |

| Irofulven (IC50) | Decreased | Significantly Increased | Decreased |

Key Signaling Pathways in Irofulven-Induced Cell Cycle Arrest

The cellular response to Irofulven-induced DNA damage is orchestrated by a complex network of signaling pathways. The Ataxia Telangiectasia and Rad3-related (ATR)-Chk1 and the Ataxia Telangiectasia Mutated (ATM)-Chk2 pathways are central to this response. Furthermore, the Fanconi Anemia (FA) pathway plays a crucial role in the repair of Irofulven-induced DNA lesions.

The ATR-Chk1 and ATM-Chk2 Pathways

Irofulven-induced stalled replication forks lead to the exposure of single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). This structure serves as a platform for the recruitment and activation of the ATR kinase. Activated ATR then phosphorylates and activates its downstream effector, Chk1. Concurrently, DNA double-strand breaks (DSBs) that can arise from collapsed replication forks activate the ATM kinase, which in turn phosphorylates and activates Chk2.

Activated Chk1 and Chk2 are critical for enforcing cell cycle arrest. They achieve this by phosphorylating and inactivating Cdc25 phosphatases (Cdc25A, B, and C). The inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Specifically, the inhibition of CDK2 activity prevents the initiation of new replication origins, contributing to the S-phase arrest.

The Fanconi Anemia (FA) Pathway

The FA pathway is a specialized DNA repair pathway that is critical for the resolution of interstrand crosslinks (ICLs) and other complex DNA lesions that block replication. Irofulven-induced DNA damage activates the FA pathway. This activation involves a series of ubiquitination events, culminating in the monoubiquitination of the FANCD2-FANCI complex. This modified complex is then targeted to the sites of DNA damage, where it coordinates the recruitment of other DNA repair factors, including nucleases and homologous recombination proteins, to facilitate lesion removal and restart of the replication fork.

There is significant crosstalk between the FA and ATR pathways. ATR can phosphorylate components of the FA core complex, and this phosphorylation is thought to be an important step in the activation of the FA pathway.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution in response to Irofulven treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines (e.g., HeLa, A2780, HT-29)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 50-60% confluency at the time of harvest. Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 2.5 µM) and a vehicle control (DMSO) for the desired time (e.g., 12, 24 hours).

-

Cell Harvesting: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution.

-

Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Chk1 and Chk2 Phosphorylation

This protocol describes the detection of activated Chk1 (phosphorylated at Ser345) and Chk2 (phosphorylated at Thr68) in response to Irofulven treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-Chk2 (Thr68), anti-Chk2, anti-Actin or -Tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Irofulven as described above. After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Chk1) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To detect total Chk1/Chk2 or a loading control, the membrane can be stripped of the primary and secondary antibodies and re-probed with the respective antibodies.

DNA Fiber Analysis of Replication Fork Stalling

This protocol allows for the direct visualization of DNA replication fork dynamics at the single-molecule level to assess Irofulven-induced stalling.

Materials:

-

Cancer cell lines

-

5-Chloro-2’-deoxyuridine (CldU) and 5-Iodo-2’-deoxyuridine (IdU)

-

This compound

-

Lysis buffer (0.5% SDS in 200 mM Tris-HCl pH 7.4, 50 mM EDTA)

-

Spreading buffer (PBS)

-

Glass microscope slides

-

Acid solution (2.5 M HCl)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-BrdU (for CldU and IdU)

-

Fluorescently labeled secondary antibodies

-

Fluorescence microscope

Procedure:

-

Sequential Nucleoside Labeling: Pulse-label actively growing cells with 25 µM CldU for 20-30 minutes, followed by a wash with warm media. Then, pulse-label with 250 µM IdU for 20-30 minutes. Irofulven can be added during the IdU pulse to assess its immediate effect on fork progression.

-

Cell Lysis and DNA Spreading: Harvest a small number of cells (1,000-5,000) and mix with lysis buffer on a microscope slide. Tilt the slide to allow the DNA to spread down the slide, creating stretched DNA fibers.

-

DNA Denaturation and Blocking: Air-dry the slides and fix the DNA. Denature the DNA with HCl to expose the incorporated halogenated nucleosides. Block the slides to prevent non-specific antibody binding.

-

Immunostaining: Incubate the slides with primary antibodies that specifically recognize CldU and IdU, followed by incubation with distinct fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 for CldU and anti-mouse Alexa Fluor 488 for IdU).

-

Microscopy and Analysis: Visualize the DNA fibers using a fluorescence microscope. Measure the lengths of the CldU (red) and IdU (green) tracks. A decrease in the length of the IdU tracks in Irofulven-treated cells compared to control cells indicates replication fork stalling.

Conclusion

This compound is a potent anticancer agent that disrupts DNA replication and activates cell cycle checkpoints. Its unique mechanism of action, involving the formation of DNA adducts that are primarily repaired by TC-NER, leads to replication fork stalling and a robust S-phase arrest. This response is mediated by the activation of the ATR-Chk1 and ATM-Chk2 signaling pathways, with the Fanconi Anemia pathway playing a crucial role in the repair of the induced DNA damage. A thorough understanding of these molecular mechanisms is essential for the rational design of combination therapies and for identifying patient populations that are most likely to benefit from Irofulven treatment. This guide provides a foundational resource for researchers and clinicians working to further elucidate the therapeutic potential of this and similar DNA-damaging agents.

The Bioactivity of (-)-Irofulven: A Technical Guide for Researchers

An in-depth exploration of the mechanism of action, preclinical efficacy, and clinical development of the novel anti-cancer agent (-)-Irofulven.

Introduction

This compound (6-hydroxymethylacylfulvene, HMAF, MGI-114) is a semi-synthetic derivative of illudin S, a toxin isolated from the Jack O'Lantern mushroom (Omphalotus illudens)[1][2]. As a novel alkylating agent, it has demonstrated a unique profile of antitumor activity, particularly against tumor cells of epithelial origin[2][3]. This technical guide provides a comprehensive overview of the exploratory studies on the bioactivity of this compound, focusing on its mechanism of action, data from preclinical and clinical investigations, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action

This compound's primary mechanism of action is the alkylation of DNA and other macromolecules, leading to the formation of adducts that disrupt cellular processes[4]. Its cytotoxic effects are multifaceted and involve the induction of DNA damage, cell cycle arrest, and apoptosis.

Upon entering a tumor cell, this compound is metabolized by NADPH-dependent alkenal/one oxidoreductase to an active form. This active metabolite then covalently binds to DNA and proteins. The resulting DNA damage, predominantly in the form of single-strand breaks, triggers a cellular stress response.

A key aspect of Irofulven's mechanism is its interaction with the Nucleotide Excision Repair (NER) pathway. Cells deficient in the TC-NER (Transcription-Coupled Nucleotide Excision Repair) subpathway exhibit hypersensitivity to Irofulven. This suggests that the drug's efficacy may be particularly pronounced in tumors with specific DNA repair deficiencies. The accumulation of Irofulven-induced DNA modifications, especially in actively transcribed gene regions, likely leads to stalled transcription forks, a potent trigger for apoptosis.

The downstream consequences of Irofulven-induced damage converge on the activation of apoptotic pathways. This process is characterized by the activation of caspases and mitochondrial dysfunction.

Signaling Pathways

The bioactivity of this compound is mediated through several interconnected signaling pathways. The primary pathway initiated by the drug is the DNA damage response, which subsequently triggers apoptosis.

Quantitative Bioactivity Data

The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines and in clinical trials.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| OVCAR3 | Ovarian | 2.4 | Not Specified | |

| HT29 | Colon | 284 ± 32 | 15 min | |

| HT29 | Colon | 6 ± 1 | 1 h | |

| HT29 | Colon | Not specified, but cytotoxic | Not Specified | |

| HT29/IF2 (Irofulven-resistant) | Colon | 1000 ± 130 | 15 min | |

| HT29/IF2 (Irofulven-resistant) | Colon | 406 ± 50 | 1 h | |

| HT29/IF2 (Irofulven-resistant) | Colon | 32 ± 4 | 24 h | |

| Pancreatic Cancer Cell Lines (various) | Pancreatic | 1 - 18 | Not Specified | |

| U251 (wild type) | Glioblastoma | 0.38 ± 0.055 (normoxic) | Not Specified | |

| U251 (wild type) | Glioblastoma | 0.45 ± 0.005 (hypoxic) | Not Specified | |

| U251-HRE | Glioblastoma | 0.62 ± 0.15 (normoxic) | Not Specified | |

| U251-HRE | Glioblastoma | 0.64 ± 0.11 (hypoxic) | Not Specified |

Table 2: Clinical Trial Efficacy of this compound

| Cancer Type | Phase | N | Dosing Regimen | Response Rate | Reference |

| Recurrent Ovarian/Primary Peritoneal | II | 55 | 0.45 mg/kg IV on days 1 and 8 every 21 days | 12.7% Partial Response, 54.6% Stable Disease | |

| Metastatic Hormone-Refractory Prostate Cancer | II | 32 | 10.6 mg/m² per day on days 1-5 of a 28-day course | 13% Partial Response, 84% Stable Disease | |

| Advanced Solid Malignancies | I | - | 10.64 mg/m² as a 5-minute IV infusion daily for 5 days every 4 weeks | 1 Partial Response (pancreatic cancer) | |

| Acute Leukemia (AML, ALL, MDS) | I | 20 | 10 mg/m²/day for 5 days | 1 Complete Remission (AML) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's bioactivity. The following are standard protocols for key assays mentioned in the literature.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time. Collect both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them at various time points.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 2 hours.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA, which can also be stained by PI.

-

Staining: Add PI solution to the cells.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Conclusion

This compound is a potent anti-cancer agent with a distinct mechanism of action centered on DNA damage and the induction of apoptosis, particularly in cells with deficient NER pathways. Preclinical studies have demonstrated its broad-spectrum activity, and clinical trials have shown modest efficacy in heavily pre-treated patient populations. The unique sensitivity of NER-deficient tumors to Irofulven presents a promising avenue for patient stratification and targeted therapy. Further research focusing on combination therapies and biomarker development will be crucial in realizing the full clinical potential of this novel compound.

References

- 1. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound | C15H18O3 | CID 148189 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent of (-)-Irofulven: A Semi-Synthetic Derivative of Illudin S Redefining Alkylating Agent Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF, MGI-114) is a novel anti-cancer agent that emerged from the quest for more effective and less toxic chemotherapeutics. It is a semi-synthetic derivative of Illudin S, a natural toxin produced by the Jack O'Lantern mushroom (Omphalotus illudens)[1][2][3]. While Illudin S itself demonstrated potent antitumor activity, its clinical development was hampered by a narrow therapeutic index[4][5]. The development of Irofulven represented a significant advancement, offering a more favorable therapeutic profile while retaining potent cytotoxic activity against a range of human cancers, particularly those of epithelial origin. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound.

From Fungal Toxin to Targeted Therapy: The Synthesis of this compound

The journey to Irofulven began with the recognition of the antitumor potential of the sesquiterpene Illudin S. However, the high toxicity of the natural product necessitated chemical modification to improve its therapeutic index. Irofulven was synthesized from Illudin S through a reverse Prins reaction by treating Illudin S with acid. This modification results in the acylfulvene core, which was found to be significantly less reactive towards thiols compared to Illudin S, contributing to its improved safety profile. While less reactive, Irofulven retains the ability to be enzymatically reduced to an aromatic product, a key step in its mechanism of action.

Mechanism of Action: A Unique Approach to DNA Alkylation

Irofulven is classified as an alkylating agent, a class of drugs that exert their cytotoxic effects by covalently binding to macromolecules like DNA and proteins. Once inside a tumor cell, Irofulven is metabolized by prostaglandin reductase 1 (PTGR1) to a reactive intermediate that forms monoadducts with DNA. This DNA damage leads to cell cycle arrest, primarily in the S-phase, and ultimately triggers apoptosis, or programmed cell death.

A defining feature of Irofulven's mechanism is its interaction with the DNA repair machinery. The DNA lesions induced by Irofulven are specifically recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway. This creates a vulnerability in cancer cells with deficiencies in this particular repair pathway, making them hypersensitive to Irofulven. This unique mode of action distinguishes Irofulven from many conventional alkylating agents and suggests its potential efficacy in tumors resistant to other therapies. Furthermore, Irofulven's activity is not significantly affected by common resistance mechanisms such as the loss of p53 function or the expression of multidrug resistance transporters like P-glycoprotein.

dot

Caption: Irofulven's mechanism of action within a tumor cell.

Quantitative Cytotoxicity Data

The cytotoxic activity of Irofulven has been evaluated against a wide range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values from various studies, providing a comparative view of its potency.

| Cell Line | Tumor Type | Irofulven IC50 (µM) | Reference |

| DU-145 | Prostate Cancer | Time-dependent | |

| HCT-116 | Colon Cancer | Time-dependent | |

| HT-29 | Colon Cancer | Time-dependent | |

| HT29 | Colon Cancer | 0.284 (15 min exposure) | |

| HT29 | Colon Cancer | 0.006 (1 hr exposure) | |

| HT29 | Colon Cancer | Not specified (24 hr exposure) | |

| HT29/IF2 (Irofulven-resistant) | Colon Cancer | 1.0 (15 min exposure) | |

| HT29/IF2 (Irofulven-resistant) | Colon Cancer | 0.406 (1 hr exposure) | |

| HT29/IF2 (Irofulven-resistant) | Colon Cancer | 0.032 (24 hr exposure) | |

| U251 (wild type) | Glioblastoma | 0.38 (normoxic) | |

| U251 (wild type) | Glioblastoma | 0.45 (hypoxic) | |

| U251-HRE | Glioblastoma | 0.62 (normoxic) | |

| U251-HRE | Glioblastoma | 0.64 (hypoxic) | |

| Various Cell Lines (Average) | 10 Tumor Types | 0.49 |

| Compound | Average IC50 (µM) across a panel of cell lines | Reference |

| Irofulven | 0.49 | |

| Irofulven | 0.34 | |

| Cisplatin | 2.1 | |

| ET-743 (Ecteinascidin 743) | 0.00056 | |

| Ecteinascidin 743 | 0.0006 |

| Compound | Cell Line | IC50 (nM) | Reference | | :--- | :--- | :--- | | Illudin S | Myeloid and T-lymphocyte leukemia cells | 6-11 | | | Illudin S | HL60 (Human Leukemia) | 3 | | | Illudin S | PTGR1-480 (Colon Cancer) | 10 | | | Illudin S | SW-480 (Colon Cancer) | 14 | |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of Irofulven is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Exposure: Cells are treated with a range of concentrations of Irofulven, a vehicle control, and often a positive control (e.g., cisplatin). The duration of exposure can vary (e.g., continuous for three cell doubling times, or for shorter, defined periods like 15 minutes, 1 hour, or 24 hours).

-

MTT Incubation: After the drug exposure period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.

dot

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Human Tumor Xenograft Models

Preclinical in vivo efficacy of Irofulven has been evaluated using human tumor xenograft models in immunocompromised mice.

-

Cell Implantation: Human cancer cells (e.g., from breast, colon, lung, or gastric carcinomas) are subcutaneously injected into athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. Irofulven is administered, typically intravenously, according to a specific dosing schedule (e.g., daily for 5 days).

-

Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

-

Efficacy Evaluation: The antitumor activity is assessed by comparing the tumor growth in the Irofulven-treated group to the control group. Parameters such as tumor growth inhibition and tumor regression are evaluated.

-

Toxicity Assessment: The toxicity of the treatment is monitored by observing changes in body weight, overall health, and, in some cases, through hematological and biochemical analysis.

Clinical Development and Future Directions

Irofulven has undergone numerous Phase I and Phase II clinical trials for a variety of solid tumors, including ovarian, prostate, pancreatic, and lung cancers. While it has shown promising activity in some settings, particularly in heavily pretreated patients, challenges related to its toxicity profile at higher doses and on certain schedules have been noted. The daily-for-five-days schedule, for instance, was associated with significant gastrointestinal, renal, and hematologic toxicities. Subsequent studies explored more intermittent dosing schedules, which were better tolerated.

The unique mechanism of action of Irofulven, particularly its reliance on the TC-NER pathway for the repair of the DNA damage it induces, has opened up new avenues for personalized medicine. Recent research has highlighted that tumors with deficiencies in NER pathway genes, such as ERCC2 and ERCC3, are particularly sensitive to Irofulven. This suggests that Irofulven could be a highly effective targeted therapy for a subset of patients whose tumors harbor these specific genetic alterations. The development of biomarkers to identify these patients will be crucial for the future clinical success of Irofulven and represents a promising direction for this "previously abandoned" anticancer drug.

dot

Caption: Logical progression of Irofulven's development.

Conclusion

The discovery and development of this compound from its natural product precursor, Illudin S, exemplifies a successful application of medicinal chemistry to enhance the therapeutic potential of a potent cytotoxic agent. Its unique mechanism of action, centered on the induction of DNA damage that is preferentially repaired by the TC-NER pathway, provides a strong rationale for its use in a targeted manner. While early clinical development faced challenges, the growing understanding of its molecular pharmacology has revitalized interest in Irofulven as a precision oncology agent. Future research focused on biomarker-driven patient selection holds the key to unlocking the full clinical potential of this intriguing semi-synthetic compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

Initial Investigations into the Therapeutic Potential of (-)-Irofulven: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Irofulven (6-hydroxymethylacylfulvene, HMAF, MGI-114) is a semi-synthetic derivative of illudin S, a natural toxin produced by the Jack O'Lantern mushroom (Omphalotus illudens)[1][2][3]. As a novel cytotoxic agent, it belongs to the family of alkylating agents and has demonstrated a unique spectrum of antitumor activity[1][4]. Initial preclinical and clinical investigations have revealed its potential in treating a variety of solid tumors, including those resistant to conventional chemotherapies. This technical guide provides an in-depth overview of the foundational studies that have explored the therapeutic promise of this compound, with a focus on its mechanism of action, preclinical efficacy, and early clinical development.

Mechanism of Action

This compound's primary mechanism of action involves its ability to covalently bind to macromolecules, particularly DNA, classifying it as an alkylating agent. This interaction leads to the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

DNA Damage and Repair

Irofulven induces DNA damage, including single-strand breaks, which can lead to the formation of interstrand cross-links and double-strand breaks. A key feature of Irofulven's activity is its interaction with the Nucleotide Excision Repair (NER) pathway. Unlike many other DNA damaging agents, Irofulven-induced lesions are primarily processed by the transcription-coupled repair (TCR) sub-pathway of NER, while being largely ignored by the global genome repair (GGR) pathway. This selective repair mechanism suggests that tumor cells with deficiencies in TCR may be particularly sensitive to Irofulven. The collision of replication forks with these stalled transcription complexes can lead to lethal secondary DNA damage and trigger apoptosis.

Induction of Apoptosis

Irofulven is a potent inducer of apoptosis in tumor cells. Its pro-apoptotic effects are mediated through both caspase-dependent and caspase-independent pathways, often initiated by mitochondrial dysfunction. Key events in Irofulven-induced apoptosis include the early translocation of Bax to the mitochondria, dissipation of the mitochondrial membrane potential, and the release of cytochrome c. This is followed by the activation of a caspase cascade, prominently involving caspase-9. Notably, the apoptotic response to Irofulven appears to be independent of p53 status and is not significantly hindered by the overexpression of the anti-apoptotic protein Bcl-2.

Caption: Irofulven-induced apoptosis signaling pathway.

Preclinical Data

In Vitro Cytotoxicity

Irofulven has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, particularly those of epithelial origin. Its efficacy is notably retained in cell lines resistant to other common chemotherapeutic agents, such as those with non-functional p53, mismatch repair deficiencies, or active multidrug resistance transporters.

| Cell Line | Cancer Type | IC50 (ng/mL) |

| CoLo 205 | Colon Carcinoma | 6 |

| DU-145 | Prostate Carcinoma | 20 |

| HT-29 | Colon Carcinoma | 40 |

| HCT-116 | Colon Carcinoma | 50 |

| IGROV1 | Ovarian Carcinoma | 100 |

| OVCAR-3 | Ovarian Carcinoma | 120 |

| SK-OV-3 | Ovarian Carcinoma | 150 |

| A549 | Non-small Cell Lung Carcinoma | 200 |

| U2-OS | Osteosarcoma | 640 |

| Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines. Data represents the concentration required to inhibit cell growth by 50% after continuous exposure for three doubling times, as measured by the MTT assay. |

In Vivo Antitumor Activity

In vivo studies using human tumor xenograft models have corroborated the in vitro findings, demonstrating significant antitumor activity of Irofulven.

| Xenograft Model | Cancer Type | Dosing Regimen | Results |

| MiaPaCa | Pancreatic | 7 mg/kg, daily x 5 days | Curative activity observed |

| MiaPaCa | Pancreatic | 5 mg/kg, intermittent (q3dx4) | Curative activity at lower total dose |

| SK-OV-3 | Ovarian | Maximum tolerated dose | 25% partial shrinkage, 82% mean tumor growth inhibition |

| Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models. |

Combination Studies

Preclinical investigations have also explored the synergistic potential of Irofulven with other chemotherapeutic agents. Enhanced antitumor activity has been observed when Irofulven is combined with platinum compounds (e.g., cisplatin), gemcitabine, and other DNA damaging agents like thiotepa and mitomycin C. This synergy may arise from overwhelming the NER system at multiple points.

Clinical Studies

Phase I Trials

Initial Phase I clinical trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of Irofulven. Various dosing schedules were investigated.

| Trial Schedule | MTD / Recommended Dose | Dose-Limiting Toxicities | Pharmacokinetics |

| 30-min IV infusion, daily x 5, every 28 days | 6 mg/m²/day | Emesis, anorexia, fatigue, metabolic acidosis | Rapid plasma clearance, mean half-life of 4.91 min |

| 5-min IV infusion, daily x 5, every 4 weeks | 10.64 mg/m²/day | Myelosuppression, renal dysfunction | Rapid elimination half-life of 2-10 minutes |

| Weekly or Biweekly (Days 1 & 8 every 3 weeks) | 18 mg/m²/infusion | Thrombocytopenia, visual toxicity (retinal cone cell) | Linear dose-PK relationship |

| In combination with Cisplatin (every 2 weeks) | Irofulven 0.4 mg/kg + Cisplatin 30 mg/m² | Neutropenic infection, thrombocytopenia, asthenia | No apparent drug-drug interaction |

| Table 3: Summary of Phase I Clinical Trial Findings for this compound. |

Phase II Trials

Phase II studies further evaluated the efficacy of Irofulven in specific cancer types. In a trial for recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer, Irofulven administered at 0.45 mg/kg on days 1 and 8 every 21 days showed modest activity, with a 12.7% partial response rate. While the drug demonstrated some antitumor activity, toxicities, particularly on daily schedules, were a significant concern, leading to the exploration of more intermittent dosing regimens.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Plating: Cancer cell lines are seeded into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Drug Exposure: After allowing cells to attach overnight, various concentrations of this compound are added to the wells. The exposure duration is typically equivalent to three cell doubling times.

-

MTT Addition: Following drug incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Apoptosis Analysis (Annexin V Staining)

-

Cell Treatment: Cells are treated with Irofulven for specified time points (e.g., 2, 4, 6, 12, 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Conclusion

The initial investigations into this compound have established it as a novel cytotoxic agent with a distinct mechanism of action. Its ability to induce apoptosis, particularly in tumor cells with certain DNA repair deficiencies and resistance to other agents, highlights its therapeutic potential. While early clinical trials have shown some antitumor activity, they have also underscored the challenges related to its toxicity profile. Further research, potentially focusing on intermittent dosing schedules, combination therapies, and patient selection based on biomarker expression (e.g., NER pathway components), is warranted to fully elucidate the clinical utility of this promising compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Irofulven - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for (-)-Irofulven in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Irofulven (6-hydroxymethylacylfulvene, MGI 114) is a semi-synthetic analog of the natural toxin illudin S, isolated from the Jack O'Lantern mushroom (Omphalotus illudens). It is an antineoplastic agent that has demonstrated significant cytotoxic activity against a variety of tumor cell lines, particularly those of epithelial origin.[1] The mechanism of action of this compound is primarily attributed to its function as a DNA alkylating agent, which leads to the formation of DNA adducts.[1][2] This damage preferentially induces cell cycle arrest, predominantly in the S phase, and triggers programmed cell death (apoptosis).[3][4] Notably, the cytotoxicity of Irofulven is independent of p53 status and is not significantly affected by common multidrug resistance mechanisms.

These application notes provide a comprehensive overview of standard in vitro protocols to assess the cellular effects of this compound, including cytotoxicity, apoptosis induction, cell cycle alterations, and impact on key signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines, as determined by various cytotoxicity assays.

| Cell Line | Cancer Type | Assay | Exposure Time | IC50 (µM) | Reference |

| A2780/CP70 | Ovarian Carcinoma | MTT | Continuous | ~0.98 (approx.) | |

| 2008 C13 | Ovarian Carcinoma | MTT | Continuous | ~0.98 (approx.)* | |

| HCT-116 | Colon Carcinoma | MTT | Continuous | 0.49 | |

| HT-29 | Colon Carcinoma | MTT | 15 min | 284 | |

| HT-29 | Colon Carcinoma | MTT | 1 h | 6 | |

| HT-29 | Colon Carcinoma | MTT | 24 h | Not specified | |

| DU-145 | Prostate Carcinoma | MTT | Continuous | Not specified | |

| OVCAR3 | Ovarian Cancer | Not specified | Not specified | 2.4 | |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | MTT | Not specified | 1-18 | |

| IGROV1 | Ovarian Cancer | Sulforhodamine B | Not specified | Potent activity | |

| OVCAR-4 | Ovarian Cancer | Sulforhodamine B | Not specified | Potent activity | |

| OVCAR-5 | Ovarian Cancer | Sulforhodamine B | Not specified | Potent activity | |

| OVCAR-8 | Ovarian Cancer | Sulforhodamine B | Not specified | Potent activity | |

| SK-OV-3 | Ovarian Cancer | Sulforhodamine B | Not specified | Potent activity |

* IC50 values for A2780/CP70 and 2008 C13 were reported as approximately 2-fold resistant compared to a sensitive line, with an average IC50 of 4.9 x 10^-7 M for all lines tested. This value has been converted to µM for consistency.*

Table 2: Induction of Apoptosis by this compound

This compound is a potent inducer of apoptosis. The data below quantifies the extent of apoptosis in different breast cancer cell lines following treatment.

| Cell Line | Caspase-3 Status | Treatment | Time (h) | Apoptotic DNA Fragmentation (%) | Reference |

| MCF-7 | Deficient | 1 µM Irofulven | 12 | 3.7 | |

| MCF-7 | Deficient | 1 µM Irofulven | 24 | 14.1 | |

| MCF-7 | Deficient | 1 µM Irofulven | 48 | 34.6 | |

| MDA-MB-231 | Proficient | 1 µM Irofulven | 12 | 8.4 | |

| MDA-MB-231 | Proficient | 1 µM Irofulven | 24 | 12.6 | |

| MDA-MB-231 | Proficient | 1 µM Irofulven | 48 | 20.3 | |

| HMEC (Normal) | Proficient | 1 µM Irofulven | 12-48 | ~3-9 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of Irofulven. Include untreated control wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours). The cytotoxicity of Irofulven is time-dependent.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.